molecular formula C11H14ClN3O B2854024 N-(Pyrrolidin-3-yl)benzo[d]oxazol-2-amine hydrochloride CAS No. 1353948-31-8

N-(Pyrrolidin-3-yl)benzo[d]oxazol-2-amine hydrochloride

Cat. No.: B2854024
CAS No.: 1353948-31-8
M. Wt: 239.7
InChI Key: DUAXVSCXZGIDQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Benzo[d]oxazole-Based Compounds

The chemistry of benzo[d]oxazole derivatives originated in foundational 19th-century heterocyclic research. The parent oxazole structure was first synthesized in 1876 through the reaction of cyanohydrin and aromatic aldehydes under acidic conditions, marking the beginning of systematic studies into five-membered heteroaromatic systems. By 1896, Emil Fischer developed the Fischer oxazole synthesis, enabling targeted production of 2,5-disubstituted oxazoles via cyanohydrin-aldehyde condensations. These early methods laid the groundwork for benzoxazole chemistry, which emerged through fusion reactions between benzene rings and oxazole precursors.

A critical advancement occurred in 1972 with van Leusen's development of TosMIC (tosylmethyl isocyanide)-based syntheses, allowing efficient construction of 5-substituted oxazoles under mild basic conditions. This methodology proved adaptable to benzoxazole systems, facilitating diversification of substitution patterns critical for structure-activity relationship studies. Parallel work in the mid-20th century explored benzoxazole-thiol derivatives, exemplified by reactions between 2-aminophenol and potassium hydroxide followed by sulfur incorporation. Such synthetic innovations enabled systematic exploration of benzoxazole's electronic properties and hydrogen-bonding capabilities, driving applications in material science and medicinal chemistry.

Table 1: Key Historical Milestones in Benzoxazole Chemistry

Year Development Significance
1876 First oxazole synthesis Established foundational heterocyclic system
1896 Fischer oxazole synthesis Enabled controlled 2,5-substitution patterns
1972 van Leusen TosMIC method Streamlined 5-position functionalization
1980s Benzoxazole-thiol derivatization Expanded hydrogen-bonding capabilities

Emergence of N-(Pyrrolidin-3-yl)benzo[d]oxazol-2-amine Hydrochloride in Medicinal Chemistry

The integration of pyrrolidine moieties into benzoxazole frameworks represents a strategic response to challenges in drug-like property optimization. This compound (C₁₁H₁₄ClN₃O, MW 239.70 g/mol) exemplifies this approach, combining benzoxazole's planar aromaticity with pyrrolidine's three-dimensional flexibility. The compound's synthesis typically involves multistep sequences, starting with:

  • Formation of the benzo[d]oxazole core via cyclocondensation of 2-aminophenol derivatives
  • Introduction of the pyrrolidine substituent through nucleophilic aromatic substitution or transition-metal-catalyzed coupling
  • Final hydrochlorination to enhance solubility and crystallinity

This synthetic route capitalizes on advances in both heterocyclic ring formation (e.g., Herz-type reactions for benzoxazole-thiol intermediates) and amine functionalization techniques. The compound's structural hybridity addresses common pharmacokinetic limitations of pure benzoxazoles, balancing lipophilicity with hydrogen-bonding potential through the pyrrolidine nitrogen.

Position within Heterocyclic Chemistry Research

This compound occupies a unique niche in heterocyclic chemistry due to its dual functionality:

  • Benzoxazole system : Provides π-conjugation for target binding interactions, with the sulfur atom enhancing electron-deficient character
  • Pyrrolidine substituent : Introduces sp³-hybridized centers that improve solubility and enable stereochemical diversification

This combination aligns with contemporary strategies in fragment-based drug design, where hybrid scaffolds bridge distinct pharmacophoric elements. The compound's synthetic accessibility from commercial precursors (e.g., 2-aminophenol, pyrrolidine derivatives) has facilitated structure-activity studies, particularly in modulating:

  • LogP values through pyrrolidine N-alkylation
  • Hydrogen-bond donor/acceptor counts via benzoxazole 2-position modifications

Table 2: Structural Components and Their Chemical Roles

Component Role
Benzo[d]oxazole Aromatic planar system for π-stacking interactions
Pyrrolidine Conformational flexibility and basic nitrogen center
Hydrochloride salt Enhanced aqueous solubility and crystallinity

Significance in Drug Discovery Frameworks

Within modern drug discovery, this compound exemplifies scaffold hybridization strategies to overcome lead compound limitations. The benzoxazole moiety's proven bioisosteric equivalence to phenolic groups makes it valuable in kinase inhibitor design, while the pyrrolidine ring's propensity for salt bridge formation enhances target affinity. Specific applications include:

  • Kinase inhibition : Benzo[d]oxazole's planar structure mimics ATP adenine binding, while pyrrolidine substituents reach hydrophobic back pockets
  • GPCR modulation : Protonatable pyrrolidine nitrogen facilitates interactions with aspartate residues in transmembrane domains
  • Antimicrobial agents : Benzoxazole-thiol derivatives exhibit metal-chelating properties disruptive to microbial enzymes

Properties

IUPAC Name

N-pyrrolidin-3-yl-1,3-benzoxazol-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O.ClH/c1-2-4-10-9(3-1)14-11(15-10)13-8-5-6-12-7-8;/h1-4,8,12H,5-7H2,(H,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUAXVSCXZGIDQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1NC2=NC3=CC=CC=C3O2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(Pyrrolidin-3-yl)benzo[d]oxazol-2-amine hydrochloride typically involves the reaction of benzo[d]oxazole derivatives with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as dimethylformamide or dimethyl sulfoxide .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: N-(Pyrrolidin-3-yl)benzo[d]oxazol-2-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include and .

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include and .

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives , while reduction may produce amine derivatives .

Scientific Research Applications

Chemical Properties and Structure

N-(Pyrrolidin-3-yl)benzo[d]oxazol-2-amine hydrochloride is characterized by its unique molecular structure, which includes a pyrrolidine ring and a benzo[d]oxazole moiety. The presence of these functional groups contributes to its biological activity and potential as a therapeutic agent.

Inhibitors of Sphingosine-1-phosphate (S1P) Export

Recent studies have indicated that derivatives of 2-aminobenzoxazole, including compounds similar to this compound, can act as potent inhibitors of sphingosine-1-phosphate (S1P) export. This inhibition has implications for the treatment of conditions such as multiple sclerosis and ulcerative colitis. For instance, a related compound demonstrated an IC50 value of 94 nM in inhibiting S1P release, highlighting the potential of this chemical scaffold in developing therapeutic agents targeting S1P pathways .

Pain Management

Another area of interest is the application of this compound as a trace amine-associated receptor 1 (TAAR1) agonist. Research suggests that TAAR1 agonists can be effective in managing chronic pain, including neuropathic pain. The compound's ability to modulate pain pathways presents a promising avenue for further exploration in pain management therapies .

Organic Light Emitting Diodes (OLEDs)

The ambipolar transport properties of benzimidazole/amine-based compounds have been investigated for their potential use in organic light-emitting diodes (OLEDs). This compound may serve as a host material for phosphorescent emitters due to its favorable electronic properties, enabling efficient light emission in OLED applications .

Synthesis and Derivatives

The synthesis of this compound involves several steps, including the formation of the benzoxazole ring and subsequent functionalization with the pyrrolidine moiety. Research has documented various synthetic approaches that yield high-purity derivatives suitable for biological testing .

Synthesis Steps Description
Step 1Formation of benzoxazole via coupling reactions
Step 2Introduction of pyrrolidine through nucleophilic substitution
Step 3Purification and characterization of the final product

Therapeutic Efficacy in Animal Models

In vivo studies using animal models have demonstrated that compounds related to this compound can effectively reduce lymphocyte counts, indicating their potential in modulating immune responses . These findings are crucial for understanding how such compounds could be utilized in clinical settings.

Toxicological Assessments

The safety profile of this compound has been evaluated through various toxicological tests, including skin sensitization assays. These assessments are essential for determining the suitability of this compound for therapeutic use while ensuring compliance with regulatory standards .

Mechanism of Action

The mechanism of action of N-(Pyrrolidin-3-yl)benzo[d]oxazol-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

(R)-6-Decyl-N-(pyrrolidin-3-ylmethyl)benzo[d]oxazol-2-amine Hydrochloride (SLB112216818)

  • Structural Differences : A decyl chain (C₁₀H₂₁) is attached to the benzo[d]oxazole ring, and the pyrrolidine is extended via a methylene group (-CH₂-) .
  • The extended pyrrolidine chain may alter steric interactions with target proteins (e.g., S1P transporters) .

Substituted-N-(Nitrophenyl)benzo[d]oxazol-2-amine Derivatives (e.g., 2h–m)

  • Structural Differences: Nitro (-NO₂) and methoxy (-OCH₃) groups on the phenyl ring .
  • Methoxy groups improve solubility but may reduce metabolic stability due to demethylation pathways .

N-(3-Chlorophenyl)benzo[d]oxazol-2-amine (Compound 16)

  • Structural Differences : A chlorophenyl substituent replaces the pyrrolidine group .
  • Implications :
    • Chlorine’s electronegativity enhances dipole moments, improving binding to hydrophobic pockets in targets like kinases or GPCRs.
    • Reduced basicity compared to pyrrolidine-containing analogs may limit ionic interactions .

N-Methyl-N-(piperidin-3-yl)benzo[d]oxazol-2-amine Hydrochloride (BD288754)

  • Structural Differences : Piperidine (6-membered ring) replaces pyrrolidine (5-membered), with an additional N-methyl group .
  • N-methylation reduces hydrogen-bonding capacity but increases metabolic stability .

N-(Pyrrolidin-3-yl)benzo[d]thiazol-2-amine Dihydrochloride

  • Structural Differences : Benzo[d]thiazole replaces benzo[d]oxazole, with sulfur instead of oxygen .
  • Altered electronic properties may influence interactions with redox-sensitive targets .

Comparative Data Table

Compound Name Core Structure Key Substituents Key Properties Biological Relevance References
N-(Pyrrolidin-3-yl)benzo[d]oxazol-2-amine HCl Benzo[d]oxazole Pyrrolidin-3-ylamine Moderate solubility, basicity Potential S1P/IL-6 modulation
SLB112216818 Benzo[d]oxazole Decyl, pyrrolidin-3-ylmethyl High lipophilicity S1P transport inhibition
N-(3-Chlorophenyl)benzo[d]oxazol-2-amine Benzo[d]oxazole 3-Chlorophenyl Enhanced dipole moment Kinase/GPCR targeting
BD288754 Benzo[d]oxazole Piperidin-3-yl, N-methyl Increased conformational flexibility Improved metabolic stability
N-(Pyrrolidin-3-yl)benzo[d]thiazol-2-amine HCl Benzo[d]thiazole Pyrrolidin-3-ylamine High lipophilicity, π-stacking CNS-targeted therapies

Key Findings and Implications

  • Pyrrolidine vs. Piperidine : Smaller pyrrolidine rings favor tighter binding to compact active sites, while piperidine derivatives may suit larger pockets .
  • Electron-Donating vs. Withdrawing Groups : Nitro groups enhance reactivity but reduce stability, whereas methoxy groups balance solubility and metabolic resistance .
  • Heterocycle Choice : Thiazole analogs (e.g., ) offer distinct electronic profiles compared to oxazoles, expanding therapeutic applicability .

Biological Activity

N-(Pyrrolidin-3-yl)benzo[d]oxazol-2-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a pyrrolidine moiety attached to a benzo[d]oxazole core. This structural configuration is crucial for its biological activity, allowing it to interact with various molecular targets.

1. Anti-inflammatory Effects

Research indicates that this compound exhibits anti-inflammatory properties. It is believed to modulate the activity of enzymes involved in the inflammatory process, such as cyclooxygenases (COX) and prostaglandin H2 synthase, leading to reduced inflammation markers in vitro and in vivo models .

2. Antimicrobial Activity

The compound has shown promising antimicrobial effects against both Gram-positive and Gram-negative bacteria. In vitro studies have reported minimum inhibitory concentration (MIC) values indicating effective antibacterial properties:

Bacterial Strain MIC (µM)
Staphylococcus aureus5.64
Escherichia coli8.33
Pseudomonas aeruginosa13.40
Enterococcus faecalis11.29

These results suggest that modifications in the chemical structure can enhance its antimicrobial efficacy, making it a candidate for further development as an antibacterial agent .

3. Neuroprotective Effects

This compound has been investigated for its neuroprotective effects, particularly in models simulating neurodegenerative diseases like Alzheimer's. The compound's ability to inhibit specific pathways involved in neuronal degeneration suggests potential therapeutic applications in treating cognitive disorders .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound inhibits key enzymes involved in inflammatory pathways and microbial resistance mechanisms.
  • Receptor Modulation : It may act on specific receptors linked to neuroprotection and inflammation control, influencing downstream signaling pathways such as PI3K/Akt/mTOR .

Case Study 1: Anti-inflammatory Activity

A study demonstrated that administration of this compound in a rat model of arthritis resulted in a significant reduction in paw swelling and inflammatory cytokine levels compared to controls. The compound's effectiveness was comparable to standard anti-inflammatory drugs, indicating its potential as a novel therapeutic agent.

Case Study 2: Antimicrobial Efficacy

In another study, the antimicrobial activity of the compound was tested against a panel of bacterial strains using standard broth microdilution methods. Results showed that modifications to the pyrrolidine ring enhanced activity against resistant strains of bacteria, suggesting avenues for developing new antibiotics based on this scaffold .

Q & A

Q. What are the established synthetic routes for N-(Pyrrolidin-3-yl)benzo[d]oxazol-2-amine hydrochloride, and how can reaction parameters be optimized?

The synthesis typically involves multi-step organic reactions. A common approach is the coupling of benzo[d]oxazol-2-amine derivatives with pyrrolidin-3-yl groups via nucleophilic substitution or condensation reactions. For example:

  • Iodine-mediated one-pot synthesis : A method adapted for analogous N-arylbenzo[d]oxazol-2-amine derivatives involves reacting thioureas with hydroxylphenyl precursors in the presence of iodine, yielding products after silica gel chromatography (e.g., 74% yield for 2s in ).
  • Catalyzed reflux reactions : As seen in , DMF with zinc acetate catalyst under nitrogen can facilitate coupling, achieving ~69% yield.
  • Optimization parameters : Adjusting temperature (e.g., reflux vs. room temperature), solvent polarity (e.g., DCM vs. DMF), and stoichiometry of reagents (e.g., iodine as a mediator) can improve yield and purity .

Table 1: Synthesis Methods Comparison

MethodYieldKey ConditionsReference
Iodine-mediated coupling74%Silica gel chromatography, hexane/EtOAc
Reflux with Zn catalyst69%DMF, nitrogen atmosphere
NCS-mediated sulfilimine76%DCM, DMSO, N-chlorosuccinimide

Q. How is the structural integrity of this compound confirmed in laboratory settings?

Structural validation relies on advanced spectroscopic and spectrometric techniques:

  • NMR spectroscopy : 1^1H and 13^13C NMR identify proton environments and carbon frameworks. For example, aromatic protons in benzo[d]oxazole appear at δ 7.2–8.6 ppm, while pyrrolidine protons resonate at δ 1.5–3.5 ppm ( ).
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]+^+ peaks with <2 ppm error in ).
  • X-ray crystallography : Resolves 3D conformation, though not explicitly reported for this compound; analogous pyrazole derivatives use this method ().
  • IR spectroscopy : Detects functional groups (e.g., C=N stretches at ~1600 cm1^{-1} in ) .

Q. What analytical techniques are critical for assessing the purity and stability of this compound?

  • HPLC/UPLC : Quantifies purity (>95% as per ) and detects impurities using C18 columns with acetonitrile/water gradients.
  • Thin-Layer Chromatography (TLC) : Monitors reaction progress (e.g., hexane/EtOAc 4:1 in ).
  • Thermogravimetric Analysis (TGA) : Assesses thermal stability, critical for storage (e.g., decomposition points in ).
  • pH-dependent solubility tests : Determines stability in biological buffers (e.g., DMSO solubility noted in ) .

Advanced Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Discrepancies may arise from variations in assay conditions or structural analogs. Methodological approaches include:

  • Dose-response curves : Quantify EC50_{50}/IC50_{50} values under standardized conditions (e.g., cell viability assays in ).
  • Isomer-specific studies : Chiral HPLC separates enantiomers (e.g., (R)- vs. (S)-configurations in ), as stereochemistry impacts target binding.
  • Target validation : Use CRISPR knockouts or inhibitors to confirm specificity (e.g., Spns2 transporter studies in ) .

Q. How can researchers optimize the synthesis to improve yield and minimize by-products?

  • DoE (Design of Experiments) : Systematically vary temperature, solvent, and catalyst ratios. For example, zinc acetate in increased yield by 15% over uncatalyzed reactions.
  • Microwave-assisted synthesis : Reduces reaction time and by-products (not explicitly cited but inferred from analogous methods in ).
  • By-product analysis : LC-MS identifies impurities (e.g., brominated by-products in ), guiding reagent purification .

Q. What methodologies investigate the compound's interaction with biological targets?

  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (e.g., receptor affinity in ).
  • Molecular docking : Predicts binding modes using software like AutoDock (e.g., benzo[d]oxazole interactions with enzyme active sites in ).
  • In vivo pharmacokinetics : Radiolabeling (e.g., 14^{14}C-tracking) assesses bioavailability and metabolism ( ) .

Q. Table 2: Key Analytical Techniques and Applications

TechniqueApplicationExample from Evidence
HRMSMolecular formula confirmation[M+H]+^+ = 286.0824 ()
1^1H NMRProton environment mappingδ 8.68 (aromatic H, )
HPLCPurity assessment (>95%)C18 column, acetonitrile/water
SPRBinding affinity measurementSpns2 transporter studies ()

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.